Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide
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Overview
Description
Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide is a complex organic compound with the molecular formula C21H17BrN2S. This compound is notable for its unique structure, which includes a thiazole ring and multiple phenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide typically involves the reaction of 4-bromophenylamine with 2,5-dibromothiazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the coupling reaction. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles.
Scientific Research Applications
Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide involves its interaction with specific molecular targets. The thiazole ring and phenyl groups allow it to bind to proteins and enzymes, affecting their activity. This binding can modulate various biochemical pathways, making it useful in research related to enzyme inhibition and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- Phenyl(4-(4-methoxyphenyl)(2,5-thiazolyl))amine, hydrobromide
- Phenyl(4-(4-chlorophenyl)(2,5-thiazolyl))amine, hydrobromide
- Phenyl(4-(4-fluorophenyl)(2,5-thiazolyl))amine, hydrobromide
Uniqueness
Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide is unique due to its specific arrangement of phenyl groups and the thiazole ring. This structure imparts distinct chemical properties, such as enhanced stability and specific binding affinities, which are not observed in its analogs.
Properties
IUPAC Name |
N-phenyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2S.BrH/c1-3-7-16(8-4-1)17-11-13-18(14-12-17)20-15-24-21(23-20)22-19-9-5-2-6-10-19;/h1-15H,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGXPXHGVDZZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC=C4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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